(Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide
Description
This compound is a structurally complex enamide derivative featuring a (Z)-configured α,β-unsaturated cyano group, a 2,4-difluorophenyl amide moiety, and a 2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl substituent. The imidazothiazole core is a bicyclic heterocycle known for its pharmacological relevance, particularly in antimicrobial and anticancer research . The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the cyano group contributes to electronic effects and binding affinity .
Properties
IUPAC Name |
(Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4OS/c1-9-8-23-15(10(2)21-17(23)25-9)5-11(7-20)16(24)22-14-4-3-12(18)6-13(14)19/h3-6,8H,1-2H3,(H,22,24)/b11-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHPMIIAHZNPDX-WZUFQYTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=C(N=C2S1)C)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide typically involves multi-step organic reactions
Imidazo[2,1-b][1,3]thiazole Core Synthesis: This step often involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the Enamide: The final step involves the coupling of the cyano-substituted imidazo[2,1-b][1,3]thiazole with 2,4-difluoroaniline under conditions that promote the formation of the enamide linkage, often using a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The cyano group and the difluorophenyl moiety are likely crucial for binding to these targets, while the imidazo[2,1-b][1,3]thiazole core may facilitate the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from diverse synthetic and pharmacological studies:
Key Observations:
Stereochemistry and Bioactivity : The Z-configuration in the target compound distinguishes it from E-configured analogs like XCT790, which exhibit nuclear receptor modulation. Stereochemistry likely influences target selectivity and potency .
The 2,4-difluorophenyl group improves metabolic stability over non-fluorinated aryl groups, as seen in compound 7b .
Heterocycle Variations :
- Replacement of imidazothiazole with thiadiazole (XCT790) shifts activity from antimicrobial/antioxidant to nuclear receptor targeting .
- Bis-imidazothiazole hybrids (e.g., compound 15) show enhanced antimicrobial activity due to dual binding motifs .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a preformed 2,6-dimethylimidazothiazole intermediate with a Z-cyanoenamide precursor, analogous to methods for compound 7b (condensation of imidazothiazole chalcones with cyanoacetamide derivatives) .
- Antioxidant: Compound 7b’s radical scavenging highlights imidazothiazole’s redox-modulating capacity . Anticancer: XCT790’s ERRα antagonism underscores the therapeutic relevance of cyano-enamide derivatives .
Biological Activity
(Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its therapeutic potential.
- Molecular Formula : C17H12F2N4OS
- Molecular Weight : 358.4 g/mol
- CAS Number : Not yet assigned in the literature.
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, similar to other compounds in its class. For example, it has shown potential to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) activities, which are crucial in the inflammatory response .
- Modulation of Cytokine Production : Research indicates that the compound can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cultures, which are key players in the immune response .
Anti-inflammatory Activity
A series of experiments have demonstrated the anti-inflammatory potential of this compound:
- In Vitro Studies : In macrophage cultures treated with lipopolysaccharide (LPS), the compound significantly reduced nitrite production and cytokine release compared to controls. This suggests a strong anti-inflammatory effect at non-cytotoxic concentrations.
- In Vivo Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in edema formation. The results were comparable to those seen with established anti-inflammatory drugs like dexamethasone .
Anticancer Potential
Emerging evidence suggests that this compound may also possess anticancer properties:
- Cytotoxicity Against Cancer Cell Lines : Initial assays have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Study 1: Inflammatory Disease Model
In a study assessing the efficacy of the compound in an inflammatory disease model:
- Methodology : Mice were treated with varying doses of the compound prior to induction of inflammation using zymosan.
- Results : Significant reductions in leukocyte migration were observed at doses of 5 mg/kg and higher. The compound demonstrated a dose-dependent effect on inflammation markers .
Case Study 2: Cancer Cell Line Testing
A separate investigation into the anticancer properties involved testing against human cancer cell lines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
